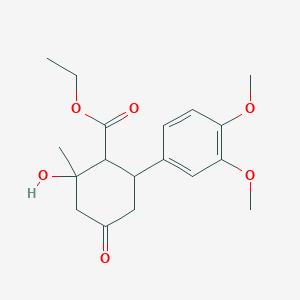
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization under acidic conditions to form the cyclohexanone derivative. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the methoxy groups can participate in hydrogen bonding, while the carbonyl groups can act as electrophilic sites for nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: This compound shares a similar methoxy-substituted aromatic ring but differs in its spirocyclic structure.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another compound with a methoxy-substituted aromatic ring, but with an indole core structure.
Uniqueness
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate is unique due to its combination of functional groups and the cyclohexane ring, which provides a distinct set of chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
5415-57-6 |
|---|---|
Molecular Formula |
C18H24O6 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24O6/c1-5-24-17(20)16-13(9-12(19)10-18(16,2)21)11-6-7-14(22-3)15(8-11)23-4/h6-8,13,16,21H,5,9-10H2,1-4H3 |
InChI Key |
MBDQYCYEBOCOMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)CC1(C)O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

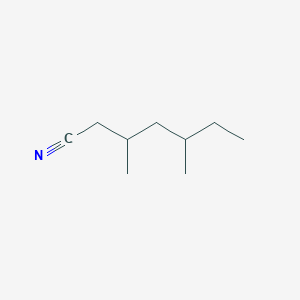


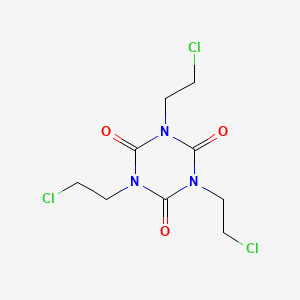
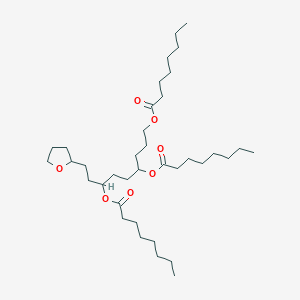
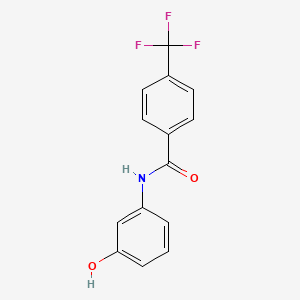


![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
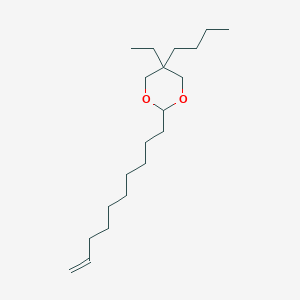
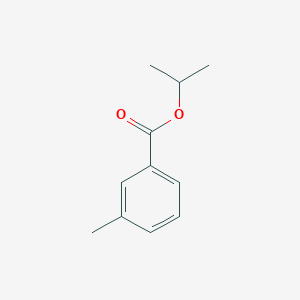
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
